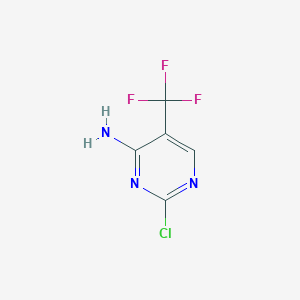

2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-4-11-1-2(3(10)12-4)5(7,8)9/h1H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQOTFJZZMWUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858608 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24101-09-5 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a chlorine atom, a trifluoromethyl group, and an amine on a pyrimidine scaffold, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. The physicochemical properties of this compound are fundamental to understanding its behavior in biological systems, guiding lead optimization, and developing suitable formulations.

This technical guide provides a comprehensive overview of the core . Recognizing the limited availability of direct experimental data in public literature, this document not only presents known information but also details the authoritative, field-proven methodologies for the experimental determination of these crucial parameters. This approach is designed to empower researchers to generate robust and reliable data, ensuring a solid foundation for their drug development programs.

Chemical Identity and Structure

The unique arrangement of functional groups in this compound dictates its chemical reactivity and physical characteristics.

-

IUPAC Name: this compound

-

CAS Number: 1201657-24-0[1]

-

Molecular Formula: C₅H₃ClF₃N₃[1]

-

Molecular Weight: 197.55 g/mol [1]

-

Canonical SMILES: C1=C(C(=NC(=N1)N)Cl)C(F)(F)F[1]

-

InChI Key: InChI=1S/C5H3ClF3N3/c6-4-8-2(5(7,8)9)1-10-3(4)11/h1H,(H2,10,11)

Structural Diagram

References

A Technical Guide to the Spectral Characterization of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral characteristics of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to predict its spectral features. By referencing data from structurally analogous compounds, this guide offers a robust framework for the identification, confirmation, and quality control of this compound in a research and development setting. Standardized protocols for acquiring high-quality spectral data are also presented, ensuring methodological rigor and reproducibility.

Introduction and Molecular Structure

This compound (C₅H₃ClF₃N₃) is a halogenated pyrimidine derivative featuring a potent electron-withdrawing trifluoromethyl group and a nucleophilic amine. These functional groups impart unique chemical properties that make it a valuable intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and other targeted therapeutics. Accurate structural elucidation and purity assessment are paramount for its application in drug development, necessitating a thorough understanding of its spectral data.

The molecular structure consists of a pyrimidine ring substituted at position 2 with a chlorine atom, at position 4 with an amine group, and at position 5 with a trifluoromethyl group. The strong electronegativity of the fluorine and chlorine atoms, combined with the aromatic nature of the pyrimidine ring, dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

1H NMR and 13C NMR of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Introduction

This compound is a key heterocyclic building block in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring an electron-donating amine group alongside electron-withdrawing chlorine and trifluoromethyl moieties, imparts specific chemical properties that are leveraged in the synthesis of complex pharmaceutical agents.[1] The precise structural characterization of such molecules is paramount to ensure purity, confirm identity, and understand reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of organic molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Electronic Effects

The NMR spectra of this compound are directly influenced by the electronic environment of each nucleus. Understanding the interplay of the substituents on the pyrimidine ring is crucial for predicting and interpreting the chemical shifts and coupling constants.

-

Pyrimidine Ring: A nitrogen-containing heterocycle, the pyrimidine ring is inherently electron-deficient, which generally causes its protons and carbons to resonate at a lower field (higher ppm) compared to benzene.

-

-NH₂ Group (C4): The amine group is a strong electron-donating group through resonance (+M effect). It increases the electron density on the pyrimidine ring, particularly at the ortho and para positions, causing a shielding effect (upfield shift) on nearby nuclei.

-

-Cl Group (C2): The chlorine atom is an electronegative, electron-withdrawing group via the inductive effect (-I effect), which deshields adjacent nuclei, causing them to resonate at a lower field.

-

-CF₃ Group (C5): The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (-I effect). This leads to significant deshielding of the carbons and protons in its vicinity. Furthermore, the fluorine atoms (¹⁹F, spin I=½) couple with both ¹H and ¹³C nuclei, leading to characteristic splitting patterns.

dot

Caption: Molecular structure with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is relatively simple, exhibiting two main signals corresponding to the amine protons and the single aromatic proton on the pyrimidine ring.

Predicted ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H6 | ~ 8.3 - 8.6 | Singlet (s) | 1H | Deshielded by the adjacent N1 and the electron-withdrawing CF₃ group. |

| -NH₂ | ~ 6.5 - 7.5 | Broad Singlet (br s) | 2H | Chemical shift is variable and depends on solvent, concentration, and temperature. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. |

Interpretation:

-

Aromatic Proton (H6): A single proton is attached to the pyrimidine ring at the C6 position. It appears as a sharp singlet because it has no adjacent proton neighbors to couple with. Its resonance is expected in the downfield region (around 8.3-8.6 ppm), a characteristic region for protons on electron-deficient aromatic rings. The strong deshielding effect of the adjacent nitrogen atom (N1) and the trifluoromethyl group at C5 contribute to this downfield shift. For comparison, the protons in 5-chloro-2-(trifluoromethyl)pyrimidine appear at 8.96 ppm.[2]

-

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. This broadening is a result of rapid chemical exchange with trace amounts of water and quadrupolar relaxation effects from the adjacent ¹⁴N atom. The chemical shift of the -NH₂ protons is highly sensitive to the experimental conditions, including solvent, sample concentration, and temperature. In a structurally related compound, 2-chloro-4-Amino-5-fluoro Pyrimidine, the amine protons appear as a broad signal at 6.59 ppm in a CDCl₃+DMSO solvent mixture.[3]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum is characterized by distinct signals for the four pyrimidine ring carbons and the carbon of the trifluoromethyl group. A key feature is the coupling between carbon and fluorine atoms (C-F coupling).

Predicted ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (JC-F in Hz) | Notes |

| C2 | ~ 155 - 158 | Singlet (s) | Substituted with Cl and flanked by two nitrogen atoms. |

| C4 | ~ 158 - 162 | Singlet (s) | Attached to the electron-donating NH₂ group. |

| C5 | ~ 115 - 120 | Quartet (q, J ≈ 35-40 Hz) | Attached to the CF₃ group, showing characteristic coupling. |

| C6 | ~ 150 - 154 | Quartet (q, J ≈ 4-6 Hz) | Shows smaller long-range coupling to the CF₃ group. |

| CF₃ | ~ 120 - 124 | Quartet (q, J ≈ 270-275 Hz) | Exhibits a large one-bond C-F coupling constant. |

Interpretation:

-

Trifluoromethyl Carbon (-CF₃): This carbon signal appears as a distinct quartet due to coupling with the three attached fluorine atoms (n=3, 2nI+1 = 2(3)(½)+1 = 4 lines). The one-bond coupling constant (¹JC-F) is typically very large, around 270-275 Hz.[2]

-

Ring Carbon C5: The carbon directly attached to the -CF₃ group also appears as a quartet due to two-bond coupling (²JC-F). This coupling constant is significantly smaller, generally in the range of 35-40 Hz.[2] Its chemical shift is expected to be relatively upfield compared to the other ring carbons due to the direct attachment of the substituent.

-

Ring Carbon C6: This carbon may exhibit a smaller, long-range quartet splitting due to three-bond coupling (³JC-F) with the fluorine atoms, typically around 4-6 Hz.

-

Ring Carbons C2 and C4: These carbons appear as singlets as they are too far from the CF₃ group to show significant C-F coupling. Their chemical shifts are influenced by the attached heteroatoms. C2, bonded to chlorine and two nitrogens, and C4, bonded to the amine and two nitrogens, are expected to be significantly deshielded and appear far downfield.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra, a standardized experimental procedure is essential.

dot

Caption: A standard workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity this compound.

-

Select an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for pyrimidine derivatives due to its excellent solvating power. Chloroform-d (CDCl₃) is another common alternative.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Ensure the sample is fully dissolved by vortexing or brief sonication.

-

Using a pipette with a cotton or glass wool filter, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Spectrometer and Data Acquisition:

-

NMR spectra should be acquired on a spectrometer with a field strength of 300 MHz or higher for better signal dispersion.[4]

-

Insert the sample into the spectrometer and lock the field frequency to the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

Perform shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets (or multiplets only due to C-F coupling). A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay, FID) by applying a Fourier transform.

-

Perform phase correction and baseline correction to obtain an accurate spectrum.

-

Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.5 ppm for ¹³C. For CDCl₃, the peaks are at δ 7.26 ppm (¹H) and δ 77.2 ppm (¹³C).[5][6]

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its molecular structure. The ¹H spectrum is characterized by a downfield singlet for the H6 proton and a broad singlet for the two amine protons. The ¹³C spectrum is distinguished by the characteristic quartet signals for the CF₃ carbon and the adjacent C5 ring carbon, arising from strong one-bond and two-bond C-F coupling, respectively. A thorough understanding of these spectral features is indispensable for any scientist working with this important chemical intermediate, ensuring confirmation of its identity and purity in research and development settings.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Introduction

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group and the specific arrangement of the chloro and amino substituents on the pyrimidine ring make this compound a valuable intermediate for the development of novel therapeutic agents. The trifluoromethyl moiety can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the chloro and amino groups provide reactive handles for further chemical modifications.

This document is intended for researchers, scientists, and professionals in the field of drug development. It details a robust and well-documented synthetic pathway, outlines state-of-the-art characterization techniques, and provides essential safety and handling information. The presented methodologies are grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and reproducibility.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy begins with the synthesis of the key intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, followed by a regioselective amination at the C4 position. This approach is favored due to the availability of starting materials and the predictable reactivity of the pyrimidine core.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

This initial phase focuses on the construction of the dichlorinated pyrimidine scaffold, starting from the readily available and cost-effective starting material, uracil.

Step 1.1: Trifluoromethylation of Uracil to 5-Trifluoromethyluracil (5-TFU)

The introduction of the trifluoromethyl group at the C5 position of uracil is a critical first step. A reliable method for this transformation utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as the Langlois reagent, in the presence of an oxidizing agent.

Reaction Causality: This reaction proceeds via a radical mechanism. The trifluoromethanesulfinate is oxidized to generate the trifluoromethyl radical (•CF₃), which then adds to the electron-rich C5 position of the uracil ring. The choice of tert-butyl hydroperoxide (TBHP) as the oxidant is based on its efficacy and manageable reactivity. The presence of a catalytic amount of a transition metal salt, such as ferrous sulfate (FeSO₄), can facilitate the decomposition of the peroxide and reduce the risk of its accumulation, thereby enhancing the safety of the process.

Experimental Protocol:

-

To a 2 L jacketed reactor, add uracil (50 g, 0.446 mol), sodium trifluoromethanesulfinate (311.0 g, 65% purity, 1.293 mol), and ferrous sulfate heptahydrate (5.0 g).

-

Add 500 mL of water to the reactor to form a suspension.

-

Heat the suspension to 40°C with stirring.

-

Slowly add a 70% aqueous solution of tert-butyl hydroperoxide (287 g, 2.232 mol) to the mixture. It is crucial to control the addition rate to maintain the internal temperature between 55-75°C.

-

After the addition is complete, continue stirring the mixture at a temperature between 50-60°C for 30 to 60 minutes.

-

Monitor the reaction progress by HPLC until the ratio of uracil to 5-TFU is less than 3:97.

-

Upon completion, the reaction mixture containing 5-TFU can be carried forward to the next step, either with or without isolation.

Step 1.2: Chlorination of 5-Trifluoromethyluracil (5-TFU) to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (5-TFP)

The conversion of the uracil ring to the dichloropyrimidine is achieved through chlorination using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Reaction Causality: Phosphorus oxychloride is a strong dehydrating and chlorinating agent. It reacts with the keto groups of the 5-TFU, converting them into chloro substituents. The addition of a tertiary amine, such as diisopropylethylamine (DIPEA), can act as a catalyst and acid scavenger, facilitating the reaction.

Experimental Protocol:

-

If the 5-TFU from the previous step was isolated, charge a suitable reactor with the dried 5-TFU.

-

Carefully add phosphorus oxychloride (POCl₃) in excess. A mixture with phosphoric acid (H₃PO₄) and diisopropylethylamine (DIPEA) can also be utilized for this chlorination step.[1]

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

-

Once the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water. This is a highly exothermic process and requires strict temperature control.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Further purification can be achieved by distillation or chromatography if necessary.

Data Summary for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine:

| Property | Value |

| Molecular Formula | C₅HCl₂F₃N₂ |

| Molecular Weight | 216.97 g/mol |

| Appearance | Liquid |

| Density | 1.609 g/mL at 25°C |

| Refractive Index | n20/D 1.475 |

| Boiling Point | Not specified |

| Storage Temperature | 2-8°C |

Part 2: Selective Amination to this compound

The final step in the synthesis is the regioselective substitution of one of the chlorine atoms with an amino group. The electronic properties of the pyrimidine ring, influenced by the trifluoromethyl group, play a crucial role in directing the regioselectivity of this reaction.

Reaction Causality: The pyrimidine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution (SNAᵣ). The two chlorine atoms at the C2 and C4 positions are both activated for displacement. However, the C4 position is generally more reactive towards nucleophiles than the C2 position. The strongly electron-withdrawing trifluoromethyl group at the C5 position further enhances the electrophilicity of the adjacent C4 position, making it the preferred site for nucleophilic attack by ammonia. By carefully controlling the reaction conditions, a high degree of regioselectivity for the C4-aminated product can be achieved.

Figure 2: Simplified representation of the selective amination at the C4 position.

Experimental Protocol (Analogous Procedure):

The following protocol is based on a similar transformation and is expected to be highly effective for the synthesis of the target compound.[2]

-

In a sealed reaction vessel, dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of aqueous ammonia (e.g., a 28-30% solution). The use of a sealed vessel is necessary to maintain the concentration of ammonia and to allow for heating above its boiling point.

-

Heat the reaction mixture to a temperature in the range of 60-80°C.

-

Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or HPLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Part 3: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Expected Characterization Data:

| Technique | Expected Observations |

| ¹H NMR | A singlet for the C6-H proton of the pyrimidine ring. A broad singlet for the -NH₂ protons. The chemical shift of the C6-H will be downfield due to the electron-withdrawing nature of the adjacent nitrogen and the trifluoromethyl group. |

| ¹³C NMR | Signals corresponding to the five carbon atoms of the pyrimidine ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts will be indicative of the electronic environment of each carbon. |

| ¹⁹F NMR | A singlet for the -CF₃ group. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (197.55 g/mol ). The isotopic pattern of the molecular ion will show the characteristic M and M+2 peaks in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-Cl stretching, and C-F stretching vibrations. |

| Melting Point | A sharp melting point is indicative of a pure compound. The exact value would need to be determined experimentally. |

| Elemental Analysis | The experimentally determined percentages of C, H, N, Cl, and F should be within ±0.4% of the calculated theoretical values. |

Part 4: Safety and Handling

Working with the reagents and intermediates in this synthesis requires strict adherence to safety protocols.

-

Sodium Trifluoromethanesulfinate (Langlois Reagent): This compound is an irritant. Avoid contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4][5][6]

-

Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. Handle only in a chemical fume hood. Wear heavy-duty gloves, a lab coat, and full-face protection. Ensure that no water is present in the reaction setup. In case of spills, do not use water for cleanup; use an inert absorbent material.[7][8][9][10][11]

-

2,4-Dichloro-5-(trifluoromethyl)pyrimidine: This intermediate is classified as toxic and an irritant. It is fatal if swallowed and causes serious eye irritation. Handle with appropriate PPE, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area.[12][13][14][15]

-

Aqueous Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Handle in a fume hood and wear appropriate PPE.

General Laboratory Practices:

-

Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.

-

Conduct all reactions in a well-ventilated fume hood.

-

Be prepared for potential exothermic reactions, especially during the quenching of phosphorus oxychloride.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound presented in this guide is a logical and well-supported pathway for obtaining this valuable chemical intermediate. By following the detailed protocols and adhering to the safety guidelines, researchers can confidently produce this compound for their drug discovery and development programs. The characterization methods outlined will ensure the identity and purity of the final product, which is a critical aspect of chemical synthesis.

References

- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 2. japsonline.com [japsonline.com]

- 3. Sodium trifluoromethanesulfinate - Safety Data Sheet [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. gelest.com [gelest.com]

- 6. Sodium trifluoromethanesulfinate | CF3NaO2S | CID 23690734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. lanxess.com [lanxess.com]

- 11. my.airliquide.com [my.airliquide.com]

- 12. capotchem.cn [capotchem.cn]

- 13. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | C5HCl2F3N2 | CID 2782774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 3932-97-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

starting materials for 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine synthesis

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining this compound, a crucial intermediate in the development of advanced pharmaceutical and agrochemical agents. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable starting materials, reaction mechanisms, and step-by-step experimental protocols. The synthesis of this fluorinated pyrimidine derivative is critical for accessing novel bioactive molecules, and this guide aims to provide both theoretical grounding and practical insights into its preparation.

Introduction: The Significance of this compound

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group (-CF3), in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrimidine scaffold is a privileged structure, present in numerous biologically active compounds, including antiviral and anticancer drugs.

This compound combines these key features, making it a highly valuable building block for the synthesis of a new generation of targeted therapies and crop protection agents. The presence of a chloro-substituent at the 2-position and an amino group at the 4-position provides versatile handles for further chemical modifications, allowing for the construction of diverse molecular libraries.

This guide will elucidate the primary synthetic strategies for this target molecule, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability and cost of the starting materials, as well as considerations of overall yield, scalability, and environmental impact. Two primary strategies are detailed below:

-

Strategy A: De Novo Ring Construction from Trifluoromethylated Precursors. This approach involves building the pyrimidine ring from acyclic starting materials that already contain the trifluoromethyl group.

-

Strategy B: Post-Functionalization of a Pre-formed Pyrimidine Ring. This strategy begins with a functionalized pyrimidine core, which is then subjected to trifluoromethylation, chlorination, and amination steps.

Synthesis Pathway I: De Novo Ring Construction

This elegant and convergent approach leverages readily available trifluoromethyl-containing building blocks to construct the pyrimidine core in a controlled manner. A common and cost-effective starting material for this route is ethyl trifluoroacetoacetate.

Overview of the De Novo Synthesis

The synthesis commences with the condensation of ethyl trifluoroacetoacetate with a suitable amidine source to form the pyrimidine ring. Subsequent chlorination and selective amination lead to the final product.

Caption: De Novo Synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)pyrimidin-4-ol

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl trifluoroacetoacetate dropwise at room temperature.

-

To this solution, add guanidine hydrochloride and reflux the mixture for 6-8 hours.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The solid is filtered, washed with water, and dried to afford 2-amino-5-(trifluoromethyl)pyrimidin-4-ol.

Step 2: Synthesis of 2-Amino-4-chloro-5-(trifluoromethyl)pyrimidine

-

A mixture of 2-amino-5-(trifluoromethyl)pyrimidin-4-ol and phosphorus oxychloride (POCl3) is heated at reflux for 3-4 hours.

-

The excess POCl3 is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).

-

The precipitated product is filtered, washed with water, and dried.

Step 3: Isomerization to this compound

While the direct product of the previous step is 2-amino-4-chloro-5-(trifluoromethyl)pyrimidine, the target molecule is its isomer. In some cases, amination of a dichloro intermediate is preferred to ensure the correct regiochemistry. An alternative and more direct route to the final product involves the careful control of reaction conditions during amination of a di-chlorinated intermediate (see Pathway II). However, if the 2-amino-4-chloro isomer is formed, subsequent steps would be required to achieve the desired 4-amino-2-chloro substitution pattern, which can be complex. A more common industrial approach is to start with a precursor that directs the desired regiochemistry.

Synthesis Pathway II: Functionalization of a Pyrimidine Core

This approach begins with a readily available pyrimidine derivative, which is then functionalized in a stepwise manner. A common starting point is uracil, which can be trifluoromethylated and subsequently chlorinated and aminated.

Overview of the Pyrimidine Functionalization Pathway

This pathway involves the trifluoromethylation of uracil to form 5-(trifluoromethyl)uracil, followed by di-chlorination and selective amination.

Caption: Synthesis via Functionalization of a Uracil Core.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-(Trifluoromethyl)uracil [1]

-

In a reaction vessel, suspend uracil in a mixture of water and a suitable organic solvent (e.g., acetonitrile).

-

Add sodium trifluoromethanesulfinate (Langlois reagent) and a radical initiator (e.g., tert-butyl hydroperoxide).

-

Heat the reaction mixture to 50-70°C and stir until the reaction is complete (monitored by HPLC or TLC).

-

Upon completion, the product can be isolated by filtration after cooling.

Step 2: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine [1]

-

Treat 5-(trifluoromethyl)uracil with an excess of phosphorus oxychloride (POCl3), often in the presence of a phase-transfer catalyst or a tertiary amine (e.g., N,N-diethylaniline).

-

Heat the mixture to reflux for several hours.

-

After the reaction is complete, carefully quench the excess POCl3 with ice water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), and purify by distillation or chromatography.

Step 3: Selective Amination to this compound

-

Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine in a suitable solvent such as ethanol or isopropanol.

-

Cool the solution to 0-5°C and bubble ammonia gas through the mixture or add a solution of ammonia in the alcohol.

-

The reaction is typically regioselective, with the amino group preferentially displacing the more reactive chlorine atom at the 4-position.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, the solvent is removed, and the product is isolated by recrystallization or chromatography.

Tabular Summary of Key Reactions

| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| Pathway I, Step 1 | Ethyl trifluoroacetoacetate, Guanidine | Sodium ethoxide, Ethanol | 2-Amino-5-(trifluoromethyl)pyrimidin-4-ol | 70-85% | [2][3] |

| Pathway I, Step 2 | 2-Amino-5-(trifluoromethyl)pyrimidin-4-ol | POCl3 | 2-Amino-4-chloro-5-(trifluoromethyl)pyrimidine | 80-90% | [3] |

| Pathway II, Step 1 | Uracil | CF3SO2Na, t-BuOOH | 5-(Trifluoromethyl)uracil | 75-90% | [1] |

| Pathway II, Step 2 | 5-(Trifluoromethyl)uracil | POCl3, N,N-diethylaniline | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 85-95% | [1] |

| Pathway II, Step 3 | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | NH3, Ethanol | This compound | 70-85% | [4] |

Conclusion

The synthesis of this compound is achievable through multiple robust synthetic routes. The choice between a de novo ring construction and the functionalization of a pre-existing pyrimidine core will depend on project-specific requirements, including cost, scale, and available expertise. The protocols outlined in this guide provide a solid foundation for researchers to access this valuable chemical intermediate, paving the way for the discovery and development of novel, high-impact chemical entities. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood by trained personnel.

References

- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine Derivatives

Abstract

The pyrimidine nucleus, a cornerstone of medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of a trifluoromethyl group and a reactive chlorine atom at key positions has given rise to the 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine scaffold, a building block of significant interest in modern drug discovery. This guide provides an in-depth exploration of the synthesis, reactivity, and application of derivatives based on this core, offering researchers and drug development professionals a comprehensive resource. We will delve into the causal reasoning behind synthetic strategies, provide validated experimental protocols, and explore the structure-activity relationships that drive the design of novel therapeutics, particularly in the realm of kinase inhibition.

Introduction: The Strategic Importance of Fluorination in Pyrimidine Scaffolds

The introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) group, into drug candidates is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[1] The CF₃ group is a potent electron-withdrawing moiety with a compact steric profile, which can significantly alter the electronic properties of aromatic rings.[1] Its presence often leads to increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1] When incorporated into the pyrimidine ring, a privileged scaffold in numerous biologically active compounds, the trifluoromethyl group can profoundly influence the molecule's therapeutic potential.[2][3]

The this compound core combines the benefits of the trifluoromethyl group with the synthetic versatility of a chlorinated pyrimidine. The chlorine atom at the 2-position serves as an excellent leaving group, facilitating a wide range of nucleophilic substitution and cross-coupling reactions, thus enabling the synthesis of diverse compound libraries for biological screening.[4]

Synthetic Strategies and Methodologies

The efficient synthesis of the this compound core and its derivatives is paramount for their exploration in drug discovery programs. Several synthetic routes have been developed, each with its own advantages and considerations.

Core Synthesis: Building the this compound Scaffold

A common strategy for the synthesis of the core scaffold involves the initial construction of a substituted pyrimidine ring followed by functionalization. While direct synthesis of the target molecule is less commonly detailed, analogous syntheses of related fluorinated pyrimidines provide a solid foundation.

Conceptual Workflow for Core Synthesis:

Figure 1: A generalized workflow for the synthesis of the core scaffold.

A plausible synthetic approach starts with a readily available pyrimidine precursor, such as uracil. Trifluoromethylation can be achieved using reagents like sodium trifluoromethanesulfinate.[5] Subsequent chlorination, often with phosphoryl chloride (POCl₃), introduces the reactive chlorine atoms. Finally, selective amination at the 4-position yields the desired this compound.

Derivatization via Nucleophilic Aromatic Substitution (SNA)

The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution, providing a straightforward method for introducing a wide variety of functional groups.

Experimental Protocol: General Procedure for SNAr

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added the desired nucleophile (1.1 - 1.5 eq) and a base (e.g., triethylamine, diisopropylethylamine) (1.5 - 2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile. Microwave-assisted heating can often accelerate the reaction.[6]

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[7]

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Typical Conditions | Reference |

| Aliphatic Amines | 2-Alkylamino derivatives | ACN, 80°C | [7] |

| Anilines | 2-Arylamino derivatives | DMF, reflux | [8] |

| Alcohols/Phenols | 2-Alkoxy/Aryloxy derivatives | Base (e.g., NaH), THF | [9] |

| Thiols/Thiophenols | 2-Alkylthio/Arylthio derivatives | Base (e.g., K₂CO₃), DMF | [10] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, offer powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions significantly expand the chemical space accessible from the this compound scaffold.

Conceptual Workflow for Cross-Coupling Reactions:

Figure 2: A generalized workflow for Palladium-catalyzed cross-coupling reactions.

Experimental Protocol: General Procedure for Suzuki Coupling

-

Reaction Setup: A mixture of this compound (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) is placed in a reaction vessel.

-

Solvent and Degassing: A suitable solvent system (e.g., dioxane/water) is added, and the mixture is degassed with nitrogen or argon.

-

Reaction Conditions: The reaction is heated to reflux and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Applications in Drug Discovery: A Focus on Kinase Inhibition

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key targets in oncology and other therapeutic areas.[7][11][12] The pyrimidine core can mimic the hinge-binding interactions of ATP in the kinase active site, while the substituents at the 2- and 4-positions can be tailored to achieve potency and selectivity.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has led to the elucidation of key structure-activity relationships. For instance, in the development of dual FLT3 and CHK1 inhibitors, the primary amine at the 4-position was found to form crucial hydrogen bond interactions with polar residues in the kinase active site.[7]

Logical Relationship of SAR:

Figure 3: Logical relationship illustrating the exploration of SAR.

Case Study: Development of Dual FLT3/CHK1 Inhibitors

A study on 5-trifluoromethyl-2-aminopyrimidine derivatives identified potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), both important targets in cancer therapy.[7] The synthesis involved the reaction of 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine with various amines at the 4-position, followed by further modifications.[7] This work highlights the utility of the scaffold in generating compounds with desirable biological activity profiles.

Analytical and Characterization Techniques

The unambiguous characterization of novel this compound derivatives is crucial. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.[10][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compounds and for purification.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups present in the molecule.[10]

Table 2: Key Analytical Data for Characterization

| Technique | Information Provided |

| ¹H NMR | Proton environment, coupling constants |

| ¹³C NMR | Carbon skeleton |

| ¹⁹F NMR | Presence and environment of fluorine atoms |

| HRMS | Exact mass, molecular formula |

| HPLC | Purity, retention time |

| IR | Functional groups |

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a versatile and valuable building block in medicinal chemistry. Its strategic combination of a fluorinated pyrimidine core and a reactive chlorine handle provides a powerful platform for the discovery of novel therapeutic agents. The synthetic methodologies are well-established, allowing for the creation of diverse chemical libraries. The demonstrated success in developing potent kinase inhibitors underscores the potential of this scaffold. Future research will likely focus on exploring novel substitutions, developing more efficient and sustainable synthetic routes, and expanding the therapeutic applications of these derivatives into new disease areas.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 24101-09-5 [smolecule.com]

- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Preliminary Investigation into the Bioactivity of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine and Its Derivatives: A Technical Guide

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. Within this class, 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine emerges as a versatile synthetic intermediate and a precursor to molecules with significant therapeutic and agrochemical potential. The strategic placement of a reactive chlorine atom at the 2-position, an electron-withdrawing trifluoromethyl group at the 5-position, and an amino group at the 4-position provides a unique combination of chemical handles for facile derivatization and a foundation for diverse biological activities. This technical guide provides a preliminary investigation into the reported bioactivities of this compound and its analogues, offering insights for researchers, scientists, and drug development professionals.

Core Bioactivities and Therapeutic Potential

Research has demonstrated that derivatives of this compound exhibit a broad spectrum of biological effects, including antifungal, herbicidal, insecticidal, and anticancer activities.[1] The core structure serves as a valuable starting material for creating more complex molecules through reactions like nucleophilic substitution, amination, and coupling reactions.[2]

Anticancer Activity: A Focus on Kinase Inhibition

A significant area of investigation for trifluoromethyl pyrimidine derivatives has been in the realm of oncology, particularly as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine core can act as a scaffold to present functional groups that interact with the ATP-binding pocket of various kinases.

Derivatives of this compound have been explored as potent inhibitors of several key kinases implicated in cancer progression:

-

FLT3 and CHK1 Dual Inhibition: Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[3] These inhibitors have demonstrated excellent kinase potency and antiproliferative activity against cancer cell lines, including those with resistance mutations.[3]

-

Src/Abl Kinase Inhibition: The discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor, highlights the potential of this chemical class.[4] Bcr-Abl tyrosine kinase inhibitors are a first-line therapy for chronic myelogenous leukemia (CML).[5]

-

ALK/EGFR Dual Inhibition: A potent anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) dual kinase inhibitor, N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide, has been developed from a pyrimidine scaffold.[6] This compound has shown the ability to overcome various drug-resistant mutations in non-small cell lung cancer (NSCLC).[6]

-

PI3K/mTOR Dual Inhibition: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade in many cancers. A highly potent PI3K/mTOR dual inhibitor has been discovered for the treatment of acute myeloid leukemia (AML), further underscoring the versatility of pyrimidine-based structures.[7]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.

Figure 1: General workflow of kinase inhibition by pyrimidine derivatives.

Antifungal and Agrochemical Applications

Beyond oncology, trifluoromethyl pyrimidine derivatives have demonstrated significant potential in agriculture as antifungal, insecticidal, and herbicidal agents.[1][8]

-

Antifungal Activity: Studies have shown that some of these compounds exhibit good in vitro antifungal activities against a range of plant pathogens, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea.[1] The mechanism of action in fungi can vary, but it often involves the inhibition of essential enzymes or disruption of cellular processes.

-

Insecticidal and Herbicidal Activity: The core structure is a key intermediate in the production of high-efficiency insecticides and herbicides.[9] This highlights the broad utility of this chemical scaffold in crop protection.

Experimental Protocols for Bioactivity Screening

A preliminary investigation into the bioactivity of novel this compound derivatives would typically involve a tiered screening approach.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of the test compounds against a panel of purified kinases.

Methodology:

-

Reagents: Purified recombinant kinases, appropriate peptide substrates, ATP, and test compounds dissolved in DMSO.

-

Assay Principle: A common method is a radiometric assay using ³³P-ATP or a non-radiometric assay such as ADP-Glo™ Kinase Assay. The principle is to measure the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.

-

Procedure:

-

Prepare a serial dilution of the test compounds.

-

In a 96- or 384-well plate, add the kinase, substrate, and test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase (typically 30°C).

-

Stop the reaction and quantify the amount of phosphorylated substrate.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound.

| Compound | Target Kinase | IC₅₀ (nM) |

| Derivative A | FLT3 | 15 |

| Derivative B | CHK1 | 25 |

| Derivative C | Src | 8 |

| Derivative D | Abl | 12 |

Table 1: Hypothetical in vitro kinase inhibition data for novel derivatives.

Cellular Antiproliferative Assays

Objective: To assess the ability of the test compounds to inhibit the growth of cancer cell lines.

Methodology:

-

Cell Lines: A panel of cancer cell lines relevant to the target kinases (e.g., MV4-11 for FLT3, K562 for Bcr-Abl).

-

Assay Principle: Commonly used assays include the MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay. These assays measure metabolic activity, which correlates with the number of viable cells.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the assay reagent and measure the signal (absorbance or luminescence).

-

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) or IC₅₀ value.

Figure 2: Workflow for a typical cellular antiproliferative assay.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various fungal strains.

Methodology:

-

Fungal Strains: Relevant plant pathogenic or clinically relevant fungal strains.

-

Assay Principle: Broth microdilution method is a standard technique. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Procedure:

-

Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the fungal spores or mycelia.

-

Incubate under appropriate conditions (temperature, humidity).

-

Visually inspect the plates for fungal growth.

-

-

Data Analysis: Determine the MIC for each compound against each fungal strain.

Synthesis and Derivatization

The synthesis of this compound and its derivatives often starts from readily available precursors like ethyl trifluoroacetoacetate.[8] The core pyrimidine ring is typically formed through condensation and cyclization reactions. The chlorine atom at the 2-position is a key functional group that allows for further modification through nucleophilic aromatic substitution, enabling the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).

Conclusion and Future Directions

This compound represents a valuable scaffold in the discovery of novel bioactive molecules. Its derivatives have demonstrated promising activity in diverse therapeutic and agrochemical areas, with a particularly strong emphasis on kinase inhibition for cancer therapy. Future research should continue to explore the vast chemical space accessible from this starting material. A deeper understanding of the SAR for different biological targets will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, investigations into the mechanisms of action beyond kinase inhibition could unveil new therapeutic opportunities for this versatile class of compounds.

References

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. Buy this compound | 24101-09-5 [smolecule.com]

- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Abstract

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the electron-deficient heterocyclic substrate, 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, a discussion of the underlying mechanistic principles, and field-proven insights to ensure successful execution. By explaining the causality behind experimental choices, this guide aims to empower users to not only replicate the described methodology but also to adapt it to their specific research needs.

Introduction: The Significance of Aminated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of kinase inhibitors.[1][2] The strategic introduction of amino groups onto this heterocyclic system is a powerful tool for modulating biological activity, influencing properties such as target binding, selectivity, and pharmacokinetics. The Buchwald-Hartwig amination has emerged as a robust and versatile method for the formation of C-N bonds, offering a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope.[3][4]

The specific substrate, this compound, presents a unique set of challenges and opportunities. The presence of the electron-withdrawing trifluoromethyl group and the inherent electron deficiency of the pyrimidine ring can influence the reactivity of the C-Cl bond.[5] A successful amination of this substrate opens the door to a diverse array of novel chemical entities with potential applications in drug discovery.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The generally accepted cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Oxidative Addition: The cycle commences with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex, forming a palladium(II) species. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[7]

Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical and can significantly impact the reaction's success.

Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the palladium(0) catalyst and allowing the cycle to continue.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for the amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine coupling partners.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Commercially Available | |

| Amine (Primary or Secondary) | ≥98% | Commercially Available | |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Can be substituted with a pre-catalyst. |

| Xantphos | ≥98% | Commercially Available | A robust ligand for this transformation. |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Handle in a glovebox due to hygroscopicity. |

| Toluene | Anhydrous | Commercially Available | Degas before use. |

| Argon or Nitrogen | High Purity | For maintaining an inert atmosphere. | |

| Reaction Vial (e.g., 10 mL microwave vial) | With a stir bar. |

Reaction Setup

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.

-

To a dry reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

In a separate vial, prepare the catalyst pre-mixture. Add palladium(II) acetate (0.02 equiv) and Xantphos (0.04 equiv) to a small amount of anhydrous, degassed toluene. Stir for 10-15 minutes at room temperature. The solution should turn from a pale yellow to a darker color, indicating the formation of the active catalyst.

-

Add the catalyst pre-mixture to the reaction vial containing the substrates and base.

-

Add enough anhydrous, degassed toluene to the reaction vial to achieve a substrate concentration of approximately 0.1 M.

-

Seal the reaction vial tightly with a cap.

-

Place the reaction vial in a preheated oil bath or heating block at 100-110 °C.

Reaction Monitoring and Workup

-

Stir the reaction mixture vigorously at the specified temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete (typically within 12-24 hours), remove the vial from the heat source and allow it to cool to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification

The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Key Considerations and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on several factors. The following points provide guidance for optimizing the reaction and troubleshooting common issues.

The Catalyst System: Palladium Source and Ligand Choice

-

Palladium Source: While Pd(OAc)₂ is a common and cost-effective palladium source, pre-catalysts such as those developed by the Buchwald group (e.g., XPhos Pd G3) can offer improved reactivity and reproducibility.[7]

-

Ligand Selection: The choice of ligand is paramount. For electron-deficient heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands are often the most effective.[3][8] Xantphos is a good starting point due to its broad applicability.[9][10] If the reaction with Xantphos is sluggish, screening other ligands such as XPhos, RuPhos, or BrettPhos may be beneficial.[8][11]

Figure 2: Ligand selection workflow for the amination of the target substrate.

The Role of the Base

A strong, non-nucleophilic base is essential for the deprotonation of the coordinated amine.[7] Sodium tert-butoxide is a common choice.[10] For base-sensitive substrates, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, though this may necessitate higher reaction temperatures or more active catalyst systems.[6][7]

Solvent and Temperature

Anhydrous, degassed aprotic solvents such as toluene, 1,4-dioxane, or tert-butanol are typically used.[6] The reaction temperature is also a critical parameter, with temperatures in the range of 80-110 °C being common for the amination of aryl chlorides.[7]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst, insufficient temperature, poor ligand choice. | Use a pre-catalyst, increase the reaction temperature, screen different ligands (e.g., XPhos, RuPhos).[7] |

| Hydrodehalogenation (replacement of -Cl with -H) | Presence of water, slow reductive elimination. | Ensure strictly anhydrous conditions, try a different ligand that promotes faster reductive elimination.[7] |

| Formation of side products | Reaction temperature too high, incorrect base. | Lower the reaction temperature, screen alternative bases (e.g., K₂CO₃, Cs₂CO₃). |

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool in modern synthetic chemistry. The protocol and insights provided in this application note offer a solid foundation for the successful amination of this compound. By understanding the mechanistic underpinnings and the critical role of the catalyst system, base, and reaction conditions, researchers can effectively leverage this methodology to access novel aminated pyrimidine derivatives for a wide range of applications, particularly in the field of drug discovery.

References

- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 2. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. research.rug.nl [research.rug.nl]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Introduction: The Strategic Importance of the 5-(Trifluoromethyl)pyrimidin-4-amine Scaffold

The 5-(trifluoromethyl)pyrimidin-4-amine core is a privileged scaffold in modern medicinal chemistry and agrochemistry.[1][2][3] The trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacological profile of a drug candidate.[4] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of this key building block is of paramount importance to researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine. We will delve into the mechanistic intricacies of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights to enable the successful synthesis of diverse compound libraries.

Understanding the Reactivity of this compound

The reactivity of the C2-Cl bond in this compound is dictated by the electronic landscape of the pyrimidine ring. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine nitrogens renders the C2 position electron-deficient and thus susceptible to oxidative addition by a palladium(0) catalyst. This inherent reactivity makes it an excellent substrate for a variety of cross-coupling reactions. The order of reactivity for nucleophilic aromatic substitution and many cross-coupling reactions on a pyrimidine ring is generally C4 > C2 > C5.[5]

Part 1: The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[6][7][8][9] This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent. For an electron-deficient substrate like this compound, a robust catalytic system is essential.

| Parameter | Recommended Options | Rationale & Insights |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources that are activated in situ. Pd(PPh₃)₄ is a stable Pd(0) complex that can be used directly. |

| Ligand | PPh₃, SPhos, XPhos, RuPhos | For challenging couplings of heteroaryl chlorides, bulky and electron-rich phosphine ligands like SPhos, XPhos, and RuPhos often provide superior results by promoting the oxidative addition and reductive elimination steps.[6] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of an inorganic base is typically required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[5] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixture of an organic solvent and water is standard. Dioxane and DME are often preferred for their ability to solubilize both the organic and inorganic reagents. |

| Boron Reagent | Arylboronic acids, Arylboronic acid pinacol esters | Arylboronic acids are the most common coupling partners. Pinacol esters offer enhanced stability and are often used for slow-reacting or sensitive substrates.[10] |

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol is a representative procedure and may require optimization for different boronic acids.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Magnetic stirrer and heating block or oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

-

Reagent Addition: Add K₂CO₃ (3.0 equiv.) dissolved in degassed water, followed by anhydrous 1,4-dioxane. The typical solvent ratio is 4:1 dioxane:water.

-

Reaction Execution: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 2: The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13][14][15] It has become an indispensable tool for the synthesis of arylamines from aryl halides.

Mechanistic Overview

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters

The choice of ligand and base is particularly critical in the Buchwald-Hartwig amination, especially when using less reactive aryl chlorides.

| Parameter | Recommended Options | Rationale & Insights |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are standard choices. Pre-catalysts formed from these precursors and a suitable ligand are also commercially available and often show high activity. |

| Ligand | XPhos, RuPhos, BrettPhos, Josiphos-type ligands | Bulky, electron-rich biaryl phosphine ligands are generally required for the amination of aryl chlorides.[14][16] The specific choice of ligand can depend on the nature of the amine coupling partner. |

| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are necessary to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is a common choice, but for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ may be employed, often requiring higher temperatures.[12] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential for this reaction to proceed efficiently. |

| Amine | Primary and secondary alkyl- and arylamines | A wide range of amines can be used as coupling partners. For primary amines, ligands like BrettPhos can be particularly effective.[12] |

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a representative procedure and may require optimization for different amines.

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Magnetic stirrer and heating block or oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add NaOt-Bu (1.4 equiv.) to a dry reaction vessel.

-

Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.02 equiv.) in anhydrous toluene.

-

Reagent Addition: Add this compound (1.0 equiv.) and morpholine (1.2 equiv.) to the reaction vessel containing the base. Then, add the catalyst solution via syringe.

-